N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide
Description
This compound features a tetrazole ring substituted with a 4-fluorophenyl group at the 1-position and a methylene-linked benzamide moiety bearing a methanesulfonyl group at the 2-position. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the fluorophenyl and sulfonyl groups contribute to lipophilicity and polar surface area, respectively.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O3S/c1-26(24,25)14-5-3-2-4-13(14)16(23)18-10-15-19-20-21-22(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOQHEMMPLKVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide typically involves multi-step organic reactions. One commonly used method includes the preparation of the tetrazole ring through [2+3] cycloaddition reactions between organic azides and alkynes. This intermediate is then subjected to further functionalization by introducing the fluorophenyl group and the sulfonylbenzamide unit via nucleophilic substitution and coupling reactions.
Industrial Production Methods: On an industrial scale, optimizing these reactions for high yield and purity is crucial. Techniques such as catalytic hydrogenation, microwave-assisted synthesis, and flow chemistry may be employed to enhance efficiency and scalability. Reaction conditions are fine-tuned to ensure that the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound may undergo oxidation under specific conditions, especially at the tetrazole ring, altering its reactivity and stability.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, potentially leading to a range of derivatives with varying properties.
Common Reagents and Conditions Used:
Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents such as lithium aluminium hydride or catalytic hydrogenation conditions for reductions.
Various nucleophiles or electrophiles for substitution reactions under mild to moderate conditions.
Major Products Formed: The major products vary depending on the specific reaction type. For instance, oxidation might yield sulfoxide or sulfone derivatives, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide array of functionalized tetrazole derivatives.
Scientific Research Applications
In Chemistry: N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structural motifs are exploited in developing new ligands, catalysts, and materials with specific electronic or steric properties.
In Biology: This compound's biological activity is of particular interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biochemical research.
In Medicine: this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets in the body could lead to new treatments for various diseases.
In Industry: The compound is utilized in the development of agrochemicals, dyes, and polymers. Its diverse reactivity profile allows for the creation of materials with tailored properties for specific industrial applications.
Mechanism of Action
Molecular Targets and Pathways Involved: The mechanism by which N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide exerts its effects is complex. It may interact with enzymes, receptors, or DNA, depending on the context. For example, in an antimicrobial setting, it might inhibit critical bacterial enzymes, leading to cell death.
Pathways: Key pathways could include signal transduction pathways where the compound modulates enzyme activity or gene expression, thus impacting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Tetrazole vs. Triazole Derivatives
- Target Compound : The 1,2,3,4-tetrazole ring is more acidic (pKa ~4.9) compared to 1,2,4-triazoles (pKa ~8–10), influencing solubility and hydrogen-bonding interactions .
- Triazole Analogs : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () exhibit tautomerism (thione-thiol equilibrium), absent in tetrazoles. This affects reactivity and binding modes in biological systems .
Sulfonyl Group Variations
- Comparisons :
- N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide () replaces the sulfonyl with an acetamide (-NHCOCH₂-), increasing lipophilicity (logP ~2.8 vs. ~1.5 estimated for the target).
- Epoxiconazole (), a triazole fungicide, uses a benzene sulfonyl group, which may improve π-π stacking but reduce solubility .
Substituent Effects on Physicochemical Properties
Key Observations :
- Fluorine atoms reduce logP but enhance metabolic stability via C-F bond strength.
- Sulfonyl groups increase aqueous solubility but may limit membrane permeability.
Comparison with Triazole Derivatives ()
Agrochemical Potential ()
- Target Compound : Structural resemblance to pesticidal triazolyl amides () suggests possible insecticidal/fungicidal activity. The methanesulfonyl group may enhance binding to cytochrome P450 enzymes, a target in fungicides .
- Epoxiconazole : Demonstrates that fluorophenyl and triazole motifs are critical for antifungal activity, though tetrazoles may offer improved resistance profiles .
Drug Design Considerations
- Tetrazole vs. Carboxylic Acid : The tetrazole’s higher acidity mimics carboxylates while avoiding pH-dependent ionization, improving oral absorption .
- Sulfonyl Position : Ortho-substitution (as in the target compound) may sterically hinder metabolic degradation compared to para-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
